1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone

Orthogonal reactivity Acylation Oxadiazole building block

1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7; synonym 2-Amino-5-acetyl-1,3,4-oxadiazole) is a heterocyclic building block defined by a 1,3,4-oxadiazole core bearing an electron-donating free 5-amino group and an electron-withdrawing 2-acetyl substituent. This substitution pattern generates a C4H5N3O2 scaffold with a molecular weight of 127.10 g/mol and a computed polar surface area (PSA) of 82.74 Ų.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
CAS No. 74949-72-7
Cat. No. B13122135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone
CAS74949-72-7
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN=C(O1)N
InChIInChI=1S/C4H5N3O2/c1-2(8)3-6-7-4(5)9-3/h1H3,(H2,5,7)
InChIKeyCNOHDVNYCCMMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7): A Bifunctional 5-Amino-2-Acetyl-1,3,4-Oxadiazole Scaffold for Synthetic Chemistry


1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7; synonym 2-Amino-5-acetyl-1,3,4-oxadiazole) is a heterocyclic building block defined by a 1,3,4-oxadiazole core bearing an electron-donating free 5-amino group and an electron-withdrawing 2-acetyl substituent. This substitution pattern generates a C4H5N3O2 scaffold with a molecular weight of 127.10 g/mol and a computed polar surface area (PSA) of 82.74 Ų . Its bifunctional topology enables sequential, chemoselective derivatization that is structurally precluded in mono-substituted oxadiazole analogs, positioning it as a strategic intermediate for constructing complex oxadiazole-containing libraries in medicinal chemistry and agrochemical research.

Why 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone Cannot Be Replaced by Generic 5-Substituted-1,3,4-Oxadiazol-2-amines or Mercapto Analogs


Substituting 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone with superficially similar 1,3,4-oxadiazole building blocks—such as 5-methyl-1,3,4-oxadiazol-2-amine (CAS 52838-39-8), 5-phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6), or the 5-mercapto analog 1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethanone—introduces critical functional deficits. The 5-methyl analog lacks the acetyl carbonyl required for hydrazone formation, Claisen condensation, or reductive amination [1], while the 5-mercapto analog binds metals and undergoes oxidative disulfide formation, making it incompatible with many transition-metal-catalyzed cross-coupling protocols [2]. The 5-phenyl analog adds substantial lipophilicity (MW 161.16 vs. 127.10) and eliminates the acetyl ketone entirely, fundamentally altering solubility, log P, and the accessible chemical space. Even the closest regioisomer, 1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one (CAS 74949-73-8; MW 141.13), introduces an additional sp3 carbon that increases steric bulk and modifies the pKa of the adjacent methylene, changing acylation kinetics and enolate reactivity profiles. For procurement decisions, only the precise 5-amino-2-acetyl-1,3,4-oxadiazole topology delivers the orthogonal reactivity required for stepwise diversification at both the amino and acetyl termini.

Quantitative Differentiation Evidence for 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7) Versus Closest Analogs


Chemoselective Acylation at the 5-Amino Group: Orthogonality Advantage Over 5-Mercapto and 5-Methyl Analogs

The 5-amino group of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone undergoes clean acylation with acid chlorides (acetyl, benzoyl, chloroacetyl, nitrobenzoyl) in the presence of triethylamine, yielding stable amide products without competing ring-opening or oxidation side reactions [1]. This contrasts directly with the 5-mercapto analog 1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethanone, where the thiol group forms disulfide dimers under basic acylation conditions and coordinates metal catalysts, reducing synthetic fidelity [2]. The 5-methyl analog (2-amino-5-methyl-1,3,4-oxadiazole) cannot be diversified at the carbon terminus, limiting the accessible product vector space. Acetyl chloride acylation of the 5-amino group proceeds at room temperature with >95% conversion, while analogous acylation of the 5-mercapto analog at the thiol position requires elevated temperatures (60 °C) and yields a mixture of S-acylated and disulfide products [2].

Orthogonal reactivity Acylation Oxadiazole building block

Computed Physicochemical Properties: Density, Boiling Point, and Flash Point Differentiation from 5-Phenyl and Propano Analogs

The computed density of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone is 1.374 g/cm³, with a boiling point of 290.0 °C at 760 mmHg and a flash point of 129.2 °C . In comparison, the 5-phenyl analog (5-phenyl-1,3,4-oxadiazol-2-amine; CAS 1612-76-6) is a solid with a melting point of 237–242 °C , making it unsuitable for liquid-phase continuous flow chemistry applications where the target compound's liquid range (inferred from computed boiling point >290 °C and flash point 129 °C) offers broader operational flexibility. The regioisomeric 1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one (CAS 74949-73-8; MW 141.13 g/mol) possesses an additional methylene group, increasing molecular weight by 11% and altering both logP and boiling point, which changes retention time in preparative HPLC purification and solvent extraction behavior .

Physicochemical properties Density Volatility Process safety

QC-Validated Purity and Batch-to-Batch Analytical Documentation: Procurement-Grade Quality Assurance

Supplier Bidepharm provides 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analytical data . The independent supplier CheMenu also lists the compound at 97% purity . This dual-sourcing consistency reduces the risk of purity drift compared to single-source custom synthesis providers. By contrast, the nearest available purity for the 5-mercapto analog via major suppliers is typically 95% without guaranteed orthogonal QC , and the propano analog (CAS 74949-73-8) has been discontinued by at least one supplier , signaling supply chain vulnerability. The 2-amino-5-methyl analog is available at >99% purity but lacks the acetyl carbonyl, meaning procurement cannot simultaneously satisfy the acetyl ketone requirement at any purity level .

Quality control Procurement specification NMR HPLC

Polar Surface Area (PSA) and Molecular Size: Blood-Brain Barrier and CNS Drug Design Implications of the 5-Amino-2-Acetyl Core

The computed PSA of 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone is 82.74 Ų . This value falls near the empirical upper boundary for passive blood-brain barrier (BBB) penetration (PSA < 90 Ų), positioning the scaffold as a CNS-accessible starting point for neurological target programs [1]. In contrast, the 5-phenyl analog (CAS 1612-76-6) adds a phenyl ring that increases both PSA (due to additional ring nitrogen contribution in a larger conjugated system) and molecular weight to 161.16 g/mol, pushing it beyond the typical CNS drug-like space defined by the Wager rule (TPSA < 70 Ų, MW < 360) [2]. The 5-mercapto analog introduces a sulfur atom with higher polarizability, altering hydrogen-bonding capacity and metabolic stability in unpredictable ways. The 5-amino-2-acetyl core retains the minimum necessary functional groups (NH2, C=O) for target engagement while maintaining a molecular weight of 127.10 g/mol, offering the highest functional-group-to-mass ratio among commercially available bifunctional 1,3,4-oxadiazole building blocks .

CNS drug design Blood-brain barrier permeability PSA Medicinal chemistry

Recommended Procurement Scenarios for 1-(5-Amino-1,3,4-oxadiazol-2-yl)ethanone (CAS 74949-72-7) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring CNS-Permeable Bifunctional Cores

With a PSA of 82.74 Ų and a molecular weight of 127.10 g/mol , 1-(5-amino-1,3,4-oxadiazol-2-yl)ethanone fits within the CNS MPO (multiparameter optimization) space defined by PSA < 90 Ų [1]. Fragment library constructors should prioritize this scaffold over the 5-phenyl analog (MW 161.16, solid at RT) when the project requires simultaneous low molecular weight, PSA ≤ 90 Ų, and two orthogonal reactive handles (NH2 and acetyl C=O) for diverse fragment elaboration. The acetyl ketone provides a handle for hydrazone, oxime, or Knoevenagel condensation chemistry not available in the 5-methyl or 5-phenyl analogs [2].

Automated Parallel Synthesis Platforms Requiring Liquid-Handling-Compatible Building Blocks

The computed boiling point of 290.0 °C at 760 mmHg and flash point of 129.2 °C indicate a favorable liquid-range profile that supports automated liquid handling and high-throughput parallel synthesis workflows . In contrast, the solid 5-phenyl analog (MP 237–242 °C) requires pre-dissolution and heated transfer lines, reducing throughput and increasing solvent consumption . Procurement for automated library synthesis should select this compound over the 5-mercapto analog, which introduces thiol-metal coordination risks in robotic dispensing systems using stainless-steel needles [3].

Agrochemical Lead Optimization Requiring Sequential Amino Acylation Followed by Ketone Derivatization

The 5-amino group undergoes efficient acylation with acid chlorides (acetyl, benzoyl, chloroacetyl, substituted benzoyl) in the presence of triethylamine at room temperature [2]. Following amino protection, the 2-acetyl group remains available for condensation with hydrazines to form hydrazones, or for α-halogenation and subsequent nucleophilic displacement. This orthogonal reactivity pathway is precluded in mono-functional analogs such as 2-amino-5-methyl-1,3,4-oxadiazole (no ketone) and is sterically compromised in the propano analog (CAS 74949-73-8) due to the additional α-methyl group adjacent to the ketone . Agrochemical discovery teams targeting insecticidal or fungicidal oxadiazole leads should select this compound for maximum synthetic divergence per gram of starting material.

Academic Medicinal Chemistry Laboratories with Stringent Reproducibility and QC Requirements

Dual independent supplier QC documentation (Bidepharm 97% with NMR, HPLC, GC ; CheMenu 97% ) provides procurement redundancy and analytical confidence that mitigates batch-to-batch variability risk. This compound's availability from at least two independent commercial sources with documented orthogonal analytical characterization contrasts with the propano analog (CAS 74949-73-8), which has been discontinued by CymitQuimica , and the 5-mercapto analog, for which QC specifications vary significantly across vendors. For grant-funded laboratories or publications requiring traceable compound provenance, this dual-sourced, analytically validated supply chain is a measurable procurement advantage.

Technical Documentation Hub

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